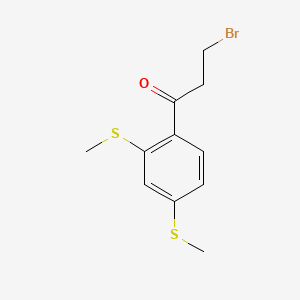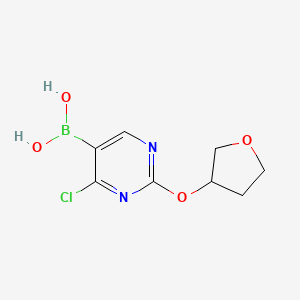![molecular formula C10H15NO B14073243 Ethanol, 2-[(2,6-dimethylphenyl)amino]- CAS No. 3046-95-5](/img/structure/B14073243.png)
Ethanol, 2-[(2,6-dimethylphenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[(2,6-dimethylphenyl)amino]- is a chemical compound with the molecular formula C10H15NO. It is known for its unique structure, which includes an ethanol group attached to an amino group substituted with a 2,6-dimethylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2,6-dimethylphenyl)amino]- typically involves the reaction of 2,6-dimethylaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-[(2,6-dimethylphenyl)amino]- may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures efficient production with minimal by-products. The compound is then purified through distillation or crystallization techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[(2,6-dimethylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives, depending on the nature of the substituent .
Applications De Recherche Scientifique
Ethanol, 2-[(2,6-dimethylphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Ethanol, 2-[(2,6-dimethylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanol, 2-[(2,4-dimethylphenyl)amino]-
- Ethanol, 2-[(3,5-dimethylphenyl)amino]-
- Ethanol, 2-[(2,6-diethylphenyl)amino]-
Uniqueness
Ethanol, 2-[(2,6-dimethylphenyl)amino]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
3046-95-5 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2-(2,6-dimethylanilino)ethanol |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(2)10(8)11-6-7-12/h3-5,11-12H,6-7H2,1-2H3 |
Clé InChI |
DVXMYUXQFJULLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


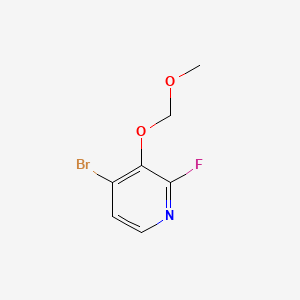
![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
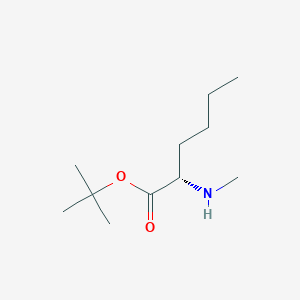
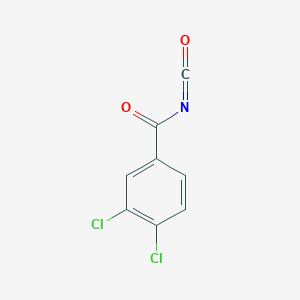
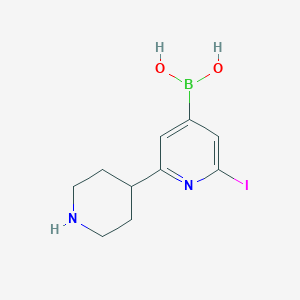

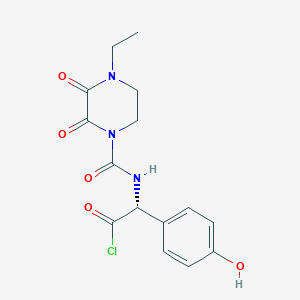

![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
